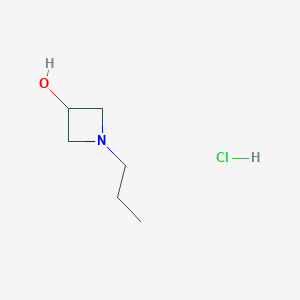

1-Propylazetidin-3-olhydrochloride

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Synthetic Organic Transformations

The journey of azetidine chemistry began with its first synthesis in 1888. researchgate.net However, for a considerable period, azetidines received less attention compared to their three-membered (aziridines) or five-membered (pyrrolidines) counterparts. researchgate.netnih.gov This was largely due to the inherent ring strain and the associated challenges in forming the four-membered ring. researchgate.net The primary focus for many years was on azetidin-2-ones, commonly known as β-lactams, because of their critical role in the structure of antibacterial agents like penicillin. researchgate.netganeshremedies.com

A classical and enduring method for the synthesis of azetidines has been the reduction of these more readily available β-lactams. researchgate.net Over time, the synthetic repertoire for accessing the azetidine core has expanded significantly. chemscene.com Key developments include a variety of cyclization reactions, such as those forming the crucial C-N or C-C bonds of the ring. chemscene.com Other innovative approaches that have been developed include cycloadditions, as well as ring contraction and expansion reactions. chemscene.com

In more recent years, the evolution of synthetic methodologies has accelerated, with the introduction of advanced techniques like palladium-catalyzed C-H amination, visible light-induced photocycloaddition reactions, and strain-release homologation of azabicyclo[1.1.0]butanes. researchgate.net These modern methods have not only improved the efficiency of azetidine synthesis but have also expanded the accessibility to a wider range of substituted azetidines. This has, in turn, fueled their growing importance as versatile scaffolds in both academic research and industrial applications, particularly in the realm of medicinal chemistry. chemscene.comchemicalbook.com

Structural Features and Stereochemical Considerations of the Azetidine Ring System

The chemical behavior and utility of azetidines are intrinsically linked to their unique structural characteristics. As a four-membered nitrogen-containing heterocycle, azetidine is an analog of cyclobutane. researchgate.net A defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. researchgate.net This value places it between the more strained and reactive aziridines and the less strained, more stable pyrrolidines. researchgate.net This intermediate ring strain is a primary driver of the reactivity of azetidines, making them susceptible to ring-opening reactions under certain conditions. researchgate.netresearchgate.net

Contrary to a planar representation, the azetidine ring adopts a puckered conformation to alleviate some of its torsional strain. googleapis.com Gas-phase electron diffraction studies have determined the dihedral angle of this pucker to be approximately 37°. google.comsigmaaldrich.com The specific conformation can be influenced by the nature and position of substituents on the ring. For instance, the introduction of a fluorine atom can alter the conformational preferences of the azetidine ring. google.com

The nitrogen atom within the ring imparts basic properties to the molecule, although azetidines are generally weaker bases compared to other saturated heterocyclic amines, a consequence of the ring strain. chemicalbook.com From a stereochemical perspective, substituted azetidines present important considerations. The development of diastereoselective and enantioselective synthetic routes is crucial for accessing specific stereoisomers, which is often a requirement for their application in fields such as drug discovery. mdpi.com The rigid and compact scaffold provided by the azetidine ring is highly valued in medicinal chemistry, as it can facilitate specific and productive interactions with biological targets like proteins, potentially leading to improved ligand efficiency. researchgate.netresearchgate.net

Significance of Substituted Azetidines as Versatile Scaffolds in Academic Research

Substituted azetidines have garnered considerable attention as versatile scaffolds in academic and industrial research, primarily due to their unique combination of structural rigidity and chemical reactivity. researchgate.netsigmaaldrich.com This has established them as valuable building blocks in organic synthesis and as privileged structures in medicinal chemistry. chemicalbook.comgoogle.com The constrained conformation of the azetidine ring can favorably impact the binding affinity of a molecule to its biological target by reducing the entropic penalty upon binding. researchgate.net

The azetidine motif is present in a number of approved pharmaceutical agents and is a component of many molecules in clinical development for treating a range of conditions, including neurological disorders, cancer, and infectious diseases. researchgate.netresearchgate.netmdpi.com In drug discovery, the azetidine ring is often used to fine-tune the pharmacological properties of a lead compound. sigmaaldrich.com Furthermore, substituted azetidines are key components in fragment-based drug design and are used to construct libraries of compounds for high-throughput screening. researchgate.net

Beyond their direct use in bioactive molecules, substituted azetidines are highly valued as synthetic intermediates. chemicalbook.com They can undergo a variety of chemical transformations, including ring-opening and ring-expansion reactions, which provide access to other important classes of molecules such as functionalized acyclic amines or larger heterocyclic systems. chemicalbook.comgoogleapis.com Azetidine carboxylic acids, for example, serve as non-natural amino acid surrogates in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. chemicalbook.comnih.gov The increasing availability of a diverse range of functionalized azetidines, thanks to modern synthetic methods, continues to expand their utility in chemical research. google.com

Overview of 1-Propylazetidin-3-ol (B1524022) Hydrochloride as a Key Azetidine Derivative for Chemical Synthesis

Within the diverse family of substituted azetidines, 1-Propylazetidin-3-ol hydrochloride represents a key derivative that serves as a valuable building block in chemical synthesis. This compound belongs to the class of N-alkyl-3-hydroxyazetidines, which are important intermediates for the synthesis of more complex molecules. The hydrochloride salt form enhances the stability and handling of this amine-containing compound.

The synthesis of such 3-hydroxyazetidine derivatives often involves multi-step sequences. A common strategy for obtaining the core azetidin-3-ol (B1332694) structure involves the use of precursors like 1-benzylazetidin-3-ol (B1275582), which can be synthesized from readily available starting materials such as benzylamine. researchgate.net The N-benzyl group can later be removed to provide azetidin-3-ol hydrochloride, which can then be N-alkylated to introduce various substituents, such as the propyl group in the title compound. Another related and commercially available precursor is 1-benzhydrylazetidin-3-ol (B14779), which can be transformed into 3-amino-1-benzhydrylazetidine, showcasing the utility of the 3-hydroxyazetidine scaffold for further functionalization. researchgate.net

The 1-propylazetidin-3-ol moiety can be incorporated into larger molecular frameworks, where the azetidine ring provides a rigid and defined three-dimensional structure, and the hydroxyl group offers a site for further chemical modification. The propyl group on the nitrogen atom influences the lipophilicity and steric properties of the molecule. As a synthetic intermediate, 1-Propylazetidin-3-ol hydrochloride is utilized in the construction of a variety of chemical structures, contributing to the development of new compounds with potential applications in various areas of chemical and pharmaceutical research.

Table of Chemical Properties for 1-Propylazetidin-3-ol Hydrochloride

| Property | Value |

| CAS Number | 1881292-51-8 |

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

1-propylazetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-3-7-4-6(8)5-7;/h6,8H,2-5H2,1H3;1H |

InChI Key |

XNTYCHPUZSKCIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(C1)O.Cl |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 1 Propylazetidin 3 Ol Hydrochloride

Strategic Approaches to the Formation of the N-Substituted Azetidin-3-ol (B1332694) Ring System

The construction of the N-substituted azetidin-3-ol ring is a pivotal challenge in the synthesis of the target molecule. This section explores key strategies for forming the azetidine (B1206935) ring and achieving stereochemical control.

Cyclization Reactions for Azetidine Ring Formation

The formation of the azetidine ring, a strained four-membered heterocycle, is most commonly achieved through intramolecular cyclization reactions. utdallas.edunih.gov This approach typically involves the formation of a carbon-nitrogen bond to close the ring. A prevalent method is the intramolecular nucleophilic substitution of a γ-haloamine, where the amine nitrogen attacks a carbon bearing a leaving group, such as a halide or a sulfonate ester. nih.gov

Alternative strategies to construct the azetidine skeleton include:

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.netresearchgate.net

Ring Expansion and Contraction: Ring expansion of aziridines or ring contraction of larger heterocycles can also yield the azetidine core. researchgate.net

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides another pathway to the saturated azetidine ring. nih.gov

The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the azetidine ring.

Stereocontrolled Synthesis of Azetidin-3-ol Precursors

Achieving the correct stereochemistry at the C3 position of the azetidin-3-ol is crucial. Stereocontrolled synthesis can be approached in several ways. One effective method involves the use of chiral starting materials. For instance, chiral amino acids can serve as a valuable chiral pool for the synthesis of enantiomerically pure azetidin-3-one (B1332698) precursors, which can then be reduced to the corresponding azetidin-3-ols. weebly.com

Another powerful strategy employs chiral auxiliaries. For example, the use of chiral sulfinamides can facilitate the synthesis of chiral N-propargylsulfonamides, which can then undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These ketones are versatile intermediates that can be stereoselectively reduced to the desired azetidin-3-ol diastereomer. Furthermore, complex 3-hydroxy-4-(hydroxymethyl)-3-methylazetidine-2-carboxylic acids have been prepared through the intermediacy of stable bicyclic azetidin-3-ones, highlighting the utility of these precursors in accessing highly functionalized and stereochemically defined azetidines. nih.gov

Alkylation Strategies for N-Propylation of Azetidin-3-ol Derivatives

Once the azetidin-3-ol core is established, the next key transformation is the introduction of the propyl group at the nitrogen atom. This can be achieved through various alkylation strategies.

A common approach involves the direct N-alkylation of a secondary amine, in this case, a deprotected azetidin-3-ol, with a propyl halide. researchgate.net Alternatively, reductive amination offers a powerful method for forming the N-propyl bond. nih.govorganic-chemistry.orgyoutube.com This reaction involves the condensation of the secondary amine with propanal to form an iminium ion, which is then reduced in situ to the tertiary amine.

Utilization of Sodium Hydride and Dimethylformamide in N-Alkylation Protocols

The combination of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent is a classic method for the alkylation of alcohols and other nucleophiles. In the context of N-alkylation of an azetidin-3-ol derivative, if the hydroxyl group is protected, NaH can be used to deprotonate the secondary amine, generating a more nucleophilic azetidide anion. This anion can then react with a propyl halide to form the N-propylated product.

However, the use of NaH in DMF requires careful consideration due to potential safety hazards. The combination can lead to runaway reactions, especially at elevated temperatures. google.com Therefore, such reactions must be conducted with strict temperature control, typically at low temperatures, and with appropriate safety precautions.

Comparative Analysis of N-Propylation Reagents and Reaction Conditions

The selection of the N-propylation method depends on factors such as substrate compatibility, desired yield, and operational simplicity. Below is a comparative analysis of two primary methods.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Alkylation | Propyl bromide, Propyl iodide | Base (e.g., K₂CO₃, Hünig's base), Solvent (e.g., Acetonitrile) | Straightforward, uses readily available reagents. | Risk of over-alkylation to form quaternary ammonium (B1175870) salts, may require harsher conditions. |

| Reductive Amination | Propanal, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd) | Mild acidic or neutral conditions, Solvent (e.g., Dichloromethane, Methanol) | High selectivity, mild reaction conditions, broad functional group tolerance. nih.govorganic-chemistry.orgyoutube.com | Requires a carbonyl compound and a reducing agent. |

Table 1: Comparison of N-Propylation Methods

Reductive amination using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred due to its mildness and high chemoselectivity, as it does not typically reduce other functional groups like esters or ketones. youtube.comsyr.edu

Optimization of Synthetic Pathways for Scalability and Efficiency

For the large-scale production of 1-propylazetidin-3-ol (B1524022) hydrochloride, the optimization of the synthetic route is crucial. This involves considering factors such as the cost of starting materials, the efficiency of each reaction step, and the ease of purification.

The choice of reagents is also critical for scalability. While certain reagents may be suitable for laboratory-scale synthesis, they may not be cost-effective or safe for industrial-scale production. Therefore, alternative and more economical reagents are often sought for large-scale manufacturing.

Purification methods must also be adapted for scalability. While chromatography is a common purification technique in research laboratories, it is often impractical for large quantities. Crystallization of the final product, 1-propylazetidin-3-ol hydrochloride, is a preferred method for large-scale purification as it can yield a high-purity product through a relatively simple and scalable process. The hydrochloride salt form often facilitates purification due to its crystalline nature and enhanced stability.

Table 2: Key Optimization Considerations for Scalable Synthesis

| Consideration | Laboratory Scale | Industrial Scale | Rationale for Optimization |

|---|---|---|---|

| Reaction Sequence | Stepwise with isolation | "One-pot" or telescoped synthesis | Reduce waste, time, and cost |

| Reagents | Specialty reagents | Cost-effective and safe alternatives | Improve economic viability and safety |

| Purification | Chromatography | Crystallization | Enhance efficiency and throughput |

Chemical Reactivity and Derivatization Strategies of 1 Propylazetidin 3 Ol Hydrochloride

Transformations Involving the Hydroxyl Group at C-3 of the Azetidine (B1206935) Ring

The secondary hydroxyl group at the C-3 position of the azetidine ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Etherification and Esterification Reactions for Functional Group Diversification

The hydroxyl group of 1-Propylazetidin-3-ol (B1524022) can be readily converted into ethers and esters, providing a straightforward method for functional group diversification. These reactions are fundamental in medicinal chemistry for creating analogues with altered lipophilicity, metabolic stability, and biological activity.

Etherification

Etherification of the C-3 hydroxyl group can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. quora.comlibretexts.orgbyjus.comwikipedia.orgmasterorganicchemistry.com Given the presence of the tertiary amine, care must be taken to select reaction conditions that minimize quaternization of the azetidine nitrogen. Alternatively, the Mitsunobu reaction provides a milder method for ether formation, proceeding via an alkoxyphosphonium intermediate. wikipedia.orgorganic-chemistry.orgnih.govbyjus.comorganic-synthesis.com

Representative Etherification Reaction Scheme:

Interactive Data Table: Representative Etherification Reactions of 1-Propylazetidin-3-ol

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1-Propylazetidin-3-ol | 1. NaH2. Benzyl bromide | THF | 0 °C to rt | 3-(Benzyloxy)-1-propylazetidine |

| 1-Propylazetidin-3-ol | 1. PPh₃, DIAD2. 4-Methoxy-phenol | THF | 0 °C to rt | 3-(4-Methoxyphenoxy)-1-propylazetidine |

Esterification

Esterification can be accomplished by reacting 1-Propylazetidin-3-ol with carboxylic acids, acid chlorides, or acid anhydrides. Standard coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction with carboxylic acids. nih.gov The Mitsunobu reaction is also a highly effective method for esterification under mild conditions, proceeding with inversion of stereochemistry if the C-3 position is chiral. wikipedia.orgorganic-chemistry.orgnih.govbyjus.comorganic-synthesis.com

Representative Esterification Reaction Scheme:

Interactive Data Table: Representative Esterification Reactions of 1-Propylazetidin-3-ol

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1-Propylazetidin-3-ol | Acetic anhydride, Et₃N | DCM | 0 °C to rt | 1-Propylazetidin-3-yl acetate |

| 1-Propylazetidin-3-ol | Benzoic acid, PPh₃, DEAD | THF | 0 °C to rt | 1-Propylazetidin-3-yl benzoate |

Oxidation Reactions and Subsequent Carbonyl Functionalization Pathways

Oxidation of the secondary alcohol at C-3 to the corresponding ketone, 1-propylazetidin-3-one, opens up a vast array of subsequent functionalization possibilities based on carbonyl chemistry.

Oxidation

Several reagents can be employed for the oxidation of the hydroxyl group. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are generally preferred to avoid over-oxidation or side reactions involving the azetidine nitrogen. alfa-chemistry.comlibretexts.orgmasterorganicchemistry.comchadsprep.comnumberanalytics.comwikipedia.orgsigmaaldrich.cnnumberanalytics.comjk-sci.comwikipedia.orgadichemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com These methods are known for their high yields and compatibility with a wide range of functional groups.

Representative Oxidation Reaction Scheme:

Interactive Data Table: Representative Oxidation Reactions of 1-Propylazetidin-3-ol

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1-Propylazetidin-3-ol | PCC | DCM | rt | 1-Propylazetidin-3-one |

| 1-Propylazetidin-3-ol | DMSO, (COCl)₂, Et₃N | DCM | -78 °C to rt | 1-Propylazetidin-3-one |

| 1-Propylazetidin-3-ol | Dess-Martin Periodinane | DCM | rt | 1-Propylazetidin-3-one |

Carbonyl Functionalization

The resulting 1-propylazetidin-3-one is a valuable intermediate. The ketone functionality can undergo a variety of reactions, including but not limited to, reductive amination, Wittig reactions, and Grignard additions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds at the C-3 position.

Nucleophilic Substitution Reactions at the C-3 Position

The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C-3 position.

To achieve this, 1-Propylazetidin-3-ol is typically reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. The resulting sulfonate ester can then be displaced by various nucleophiles, such as azides, cyanides, or amines. These reactions generally proceed with an inversion of stereochemistry.

Representative Nucleophilic Substitution Reaction Scheme:

Interactive Data Table: Representative Nucleophilic Substitution Reactions at C-3

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1-Propylazetidin-3-ol | 1. MsCl, Et₃N2. NaN₃ | DCM, then DMF | 0 °C, then 80 °C | 3-Azido-1-propylazetidine |

| 1-Propylazetidin-3-ol | 1. TsCl, Pyridine2. KCN | DCM, then DMSO | 0 °C, then 100 °C | 1-Propylazetidine-3-carbonitrile |

Reactions at the Azetidine Nitrogen (N-1) for Further N-Substitution and Derivatization

The tertiary amine of the azetidine ring is also a site for chemical modification, although the existing N-propyl group limits some of the typical reactions of secondary amines. Nevertheless, derivatization at this position is possible and can significantly alter the molecule's properties.

Amidation and Sulfonamidation Reactions

While direct amidation and sulfonamidation are not possible on the tertiary amine, derivatization can be achieved by first dealkylating the nitrogen and then reacting the resulting secondary amine. However, a more direct approach for creating amide and sulfonamide-like structures is through the reaction of the tertiary amine with specific reagents, although this is less common. For the purpose of this article, we will consider the reactions of a de-propylated azetidin-3-ol (B1332694) intermediate.

Amidation

Assuming a de-propylation step to yield azetidin-3-ol, the resulting secondary amine can be readily acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. nih.gov

Representative Amidation Reaction Scheme (starting from Azetidin-3-ol):

Interactive Data Table: Representative Amidation Reactions of Azetidin-3-ol

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| Azetidin-3-ol | Benzoyl chloride, Et₃N | DCM | 0 °C to rt | (3-Hydroxyazetidin-1-yl)(phenyl)methanone |

| Azetidin-3-ol | Acetic acid, HATU, DIPEA | DMF | rt | 1-(3-Hydroxyazetidin-1-yl)ethan-1-one |

Sulfonamidation

Similarly, the secondary amine of azetidin-3-ol can react with sulfonyl chlorides in the presence of a base to form sulfonamides. researchgate.netcbijournal.comrsc.orgresearchgate.netacs.org This is a robust reaction that can be used to introduce a wide variety of sulfonyl groups.

Representative Sulfonamidation Reaction Scheme (starting from Azetidin-3-ol):

Interactive Data Table: Representative Sulfonamidation Reactions of Azetidin-3-ol

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| Azetidin-3-ol | Methanesulfonyl chloride, Et₃N | DCM | 0 °C to rt | 1-(Methylsulfonyl)azetidin-3-ol |

| Azetidin-3-ol | p-Toluenesulfonyl chloride, Pyridine | DCM | 0 °C to rt | 1-Tosylazetidin-3-ol |

Formation of Quaternary Ammonium (B1175870) Salts

The tertiary nitrogen of 1-Propylazetidin-3-ol is nucleophilic and can react with alkylating agents to form quaternary ammonium salts. This transformation introduces a permanent positive charge on the nitrogen atom, which can significantly increase the water solubility and impact the biological activity of the molecule.

The quaternization is typically achieved by reacting 1-Propylazetidin-3-ol with an alkyl halide, such as methyl iodide or ethyl bromide. The reaction is usually straightforward and proceeds under mild conditions.

Representative Quaternization Reaction Scheme:

Interactive Data Table: Representative Quaternization Reactions of 1-Propylazetidin-3-ol

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1-Propylazetidin-3-ol | Methyl iodide | Acetonitrile (B52724) | rt | 3-Hydroxy-1-methyl-1-propylazetidinium iodide |

| 1-Propylazetidin-3-ol | Ethyl bromide | Acetone | Reflux | 1-Ethyl-3-hydroxy-1-propylazetidinium bromide |

Ring-Opening and Rearrangement Pathways of the 1-Propylazetidin-3-ol Hydrochloride Core

The chemical behavior of the 1-propylazetidin-3-ol hydrochloride core is fundamentally dictated by the inherent strain of the four-membered azetidine ring. This strain energy, estimated to be around 25.2 kcal/mol for the parent azetidine, is significantly higher than that of less strained five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638), rendering the azetidine nucleus susceptible to a variety of ring-opening and rearrangement reactions. nih.govnih.govrsc.org The protonation of the nitrogen atom in the hydrochloride salt further activates the ring towards nucleophilic attack.

Investigation of Azetidine Ring Strain and Reactivity

The reactivity of the azetidine ring in 1-propylazetidin-3-ol hydrochloride is a direct consequence of its strained four-membered structure. nih.govnih.gov This ring strain arises from bond angle distortion and torsional strain, making the C-N and C-C bonds of the ring weaker and more susceptible to cleavage compared to their acyclic counterparts. The presence of a hydroxyl group at the C-3 position and a propyl group on the nitrogen atom introduces electronic and steric factors that modulate this inherent reactivity.

Protonation of the nitrogen atom to form the azetidinium cation, as is the case in 1-propylazetidin-3-ol hydrochloride, significantly enhances the ring's electrophilicity. This positive charge on the nitrogen atom makes it a better leaving group, thereby facilitating nucleophilic attack on the adjacent carbon atoms (C-2 and C-4). mdpi.comrsc.org This increased reactivity under acidic conditions or upon quaternization is a hallmark of azetidine chemistry. mdpi.com

Studies on related N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition, highlighting the influence of ring strain on their stability. nih.gov The rate and pathway of these reactions are influenced by the nature of the substituents on both the nitrogen and the carbon atoms of the ring. For instance, the basicity of the azetidine nitrogen, which is influenced by the electronic effects of its substituents, plays a crucial role in the ease of protonation and subsequent ring-opening. nih.gov

Regioselective and Stereoselective Ring Cleavage Methodologies

The ring cleavage of the 1-propylazetidin-3-ol hydrochloride core can be achieved through various nucleophilic ring-opening reactions. The regioselectivity of these reactions, determining which of the C-N bonds is broken, is governed by a combination of steric and electronic effects. mdpi.comrsc.org

In the case of 1-propylazetidin-3-ol hydrochloride, the azetidinium ion is symmetrically substituted at the C-2 and C-4 positions with hydrogen atoms. However, the presence of the hydroxyl group at C-3 can influence the approaching nucleophile. Generally, in the absence of significant steric hindrance at the C-2 and C-4 positions, nucleophilic attack can occur at either carbon. The outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, sterically bulky nucleophiles may favor attack at the less hindered position. mdpi.com

Research on the ring-opening of enantiopure azetidinium salts with various nucleophiles has provided valuable insights into the factors governing regioselectivity. rsc.org These studies have demonstrated that the substitution pattern on the azetidine ring is a primary determinant of the site of nucleophilic attack. While specific studies on 1-propylazetidin-3-ol hydrochloride are not prevalent, data from analogous systems can be used to predict its behavior.

Lewis acids can also be employed to catalyze the ring-opening of azetidines. nih.gov While typically used for neutral azetidines, their application in reactions involving azetidinium salts could potentially modulate the regioselectivity of the ring cleavage.

The stereochemistry of the ring-opening process is another critical aspect. In many cases, the nucleophilic ring-opening of azetidinium ions proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. This stereospecificity is highly valuable in the synthesis of chiral, highly functionalized acyclic amines. rsc.org

Table 1: Predicted Regioselective Ring-Opening Reactions of 1-Propylazetidin-3-ol Hydrochloride with Various Nucleophiles (Based on Analogous Systems)

| Nucleophile (Nu-) | Predicted Major Product | Reaction Conditions (Inferred) | Reference for Analogy |

| Azide (N3-) | 3-Azido-1-(propylamino)propan-2-ol | Polar solvent, mild heating | rsc.org |

| Benzylamine | 3-(Benzylamino)-1-(propylamino)propan-2-ol | Alcoholic solvent, reflux | rsc.org |

| Acetate (AcO-) | 3-Acetoxy-1-(propylamino)propan-2-ol | Acetic acid, heat | rsc.org |

| Methoxide (MeO-) | 3-Methoxy-1-(propylamino)propan-2-ol | Methanol, base (to neutralize HCl salt) | rsc.org |

This table presents predicted outcomes based on the reactivity of similar azetidinium salts. Actual experimental results for 1-propylazetidin-3-ol hydrochloride may vary.

1 Propylazetidin 3 Ol Hydrochloride As a Versatile Chiral Building Block in Complex Molecule Synthesis

Application in Asymmetric Synthesis and Stereoselective Transformations

The inherent chirality of 1-Propylazetidin-3-ol (B1524022) hydrochloride, when resolved into its enantiomers, makes it a valuable asset in the field of asymmetric synthesis, where the precise control of stereochemistry is paramount.

Role in Accessing Optically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral 3-hydroxyazetidine derivatives are crucial starting materials for obtaining optically pure molecules. The asymmetric synthesis of such compounds can be achieved through various strategies, including the use of chiral catalysts or by starting from a chiral precursor. For instance, the asymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been accomplished with high enantioselectivity using a copper(I)-catalyzed cascade reaction, highlighting the importance of chiral azetidine (B1206935) scaffolds in constructing complex, optically pure molecules. nih.govnih.gov Similarly, methods for the asymmetric synthesis of optically pure amorolfine (B1665469) hydrochloride have been developed, underscoring the demand for enantiomerically pure building blocks in the pharmaceutical industry. google.com While direct literature on the resolution of 1-Propylazetidin-3-ol hydrochloride is not prevalent, the established methods for related compounds suggest that its enantiomers can be accessed and subsequently utilized to introduce a stereodefined azetidine moiety into a target molecule.

Utilization in Chiral Pool Synthesis Approaches

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.netresearchgate.net Amino acids, sugars, and hydroxy acids are common starting points for such synthetic endeavors. researchgate.net While 1-Propylazetidin-3-ol hydrochloride itself is not a direct natural product, it can be synthesized from chiral precursors, effectively making it a component of the "chiral pool." For example, the synthesis of enantiopure pyrrolizidines and indolizidines has been achieved using nitrones derived from chiral pool sources like malic and aspartic acids. researchgate.net This approach allows for the transfer of chirality from the starting material to the final product. In a similar vein, enantiomerically pure 1-Propylazetidin-3-ol can be prepared from chiral precursors and then used to build more complex molecules, carrying its stereochemical information forward. This strategy has been employed in the synthesis of various biologically active compounds, including dopamine (B1211576) D2 receptor ligands and muscarinic M2 receptor ligands, where the chiral integrity of the building blocks is crucial for their pharmacological activity. nih.gov

Utility in the Construction of Diverse N-Substituted Azetidine Derivatives

The 1-propyl group on the azetidine nitrogen and the hydroxyl group at the 3-position provide two key handles for further chemical modification, making 1-Propylazetidin-3-ol hydrochloride an excellent precursor for a wide range of N-substituted azetidine derivatives.

Precursor to Biologically Relevant Azetidine Scaffolds

The azetidine scaffold is a key component in a multitude of biologically active molecules. The ability to synthesize diverse N-substituted azetidines from a common precursor like 1-Propylazetidin-3-ol hydrochloride is therefore of significant interest to medicinal chemists.

For example, azetidine derivatives have been explored as neurokinin-1 (NK-1) receptor antagonists , which have applications as antiemetics and antidepressants. nih.gov The synthesis of such antagonists often involves the elaboration of a core azetidine structure.

Furthermore, the azetidine ring is a feature in some CCR5 receptor antagonists , which are important agents in the treatment of HIV-1 infection. nih.govnih.gov The development of orally active CCR5 antagonists has involved the synthesis of various substituted azetidine and piperidine (B6355638) derivatives. nih.govgoogle.com The 1-propyl group in 1-Propylazetidin-3-ol hydrochloride could be a desirable feature in such antagonists, and the hydroxyl group provides a point for attaching other pharmacophoric elements.

Moreover, azetidine-containing compounds have been investigated as kinase inhibitors for the treatment of cancer. ed.ac.uknih.govnih.gov The rigid azetidine scaffold can serve to orient substituents in a precise manner to interact with the kinase active site. The synthesis of libraries of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors has demonstrated the value of incorporating diverse heterocyclic building blocks. nih.gov

A summary of biologically relevant scaffolds that can be accessed from azetidine precursors is presented in the table below:

| Biological Target | Therapeutic Area | Example Scaffold/Compound Class |

| Neurokinin-1 (NK-1) Receptor | Antiemetic, Antidepressant | Substituted Azetidines |

| CCR5 Receptor | HIV/AIDS | Azetidine and Piperidine Derivatives |

| Kinases (e.g., BTK, mTOR) | Oncology | Pyrazolo[3,4-d]pyrimidines, Phthalic-based inhibitors |

Integration into Multi-Step Synthetic Sequences for Advanced Intermediates

The true utility of a building block is demonstrated by its successful integration into complex, multi-step synthetic sequences. syrris.jpscispace.comrsc.orgtue.nl 1-Propylazetidin-3-ol hydrochloride, with its defined stereochemistry and functional handles, is well-suited for such endeavors. The synthesis of complex molecules often requires a series of carefully planned reactions, and the robust nature of the azetidine ring allows it to be carried through multiple synthetic steps.

Patents describing the synthesis of related azetidine derivatives, such as 1-benzylazetidin-3-ol (B1275582) and 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrochloride, provide a blueprint for how 1-Propylazetidin-3-ol hydrochloride can be prepared and utilized. google.comgoogle.comresearchgate.net For instance, the synthesis of 1-benzhydrylazetidin-3-ol (B14779) often involves the reaction of epichlorohydrin (B41342) with the corresponding amine, followed by cyclization. researchgate.net A similar strategy could be employed for the synthesis of 1-Propylazetidin-3-ol.

Once formed, this chiral building block can be incorporated into longer synthetic routes. For example, the hydroxyl group can be converted into a leaving group, such as a mesylate or tosylate, allowing for nucleophilic displacement to introduce a wide variety of substituents at the 3-position. google.com The nitrogen atom, after deprotonation of the hydrochloride salt, can participate in various coupling reactions. This versatility allows for the creation of advanced intermediates that are key to the synthesis of complex target molecules.

Design and Synthesis of Chemically Diverse Compound Libraries Utilizing the Azetidine Motif

Combinatorial chemistry and the synthesis of compound libraries are powerful tools in drug discovery for identifying new lead compounds. nih.govspringernature.comescholarship.orgnih.gov The azetidine motif, and specifically a versatile building block like 1-Propylazetidin-3-ol hydrochloride, is an excellent starting point for the creation of such libraries. The generation of a library of compounds based on a common scaffold allows for the systematic exploration of the chemical space around that scaffold, increasing the probability of finding a molecule with the desired biological activity.

The two points of diversity on 1-Propylazetidin-3-ol hydrochloride, the nitrogen atom and the hydroxyl group, can be exploited to generate a large number of analogues. For instance, the nitrogen can be acylated, alkylated, or used in reductive amination reactions with a library of aldehydes or ketones. The hydroxyl group can be etherified, esterified, or displaced by a variety of nucleophiles. This dual-point diversification strategy can rapidly lead to a large and diverse collection of novel azetidine-containing compounds.

An example of a diversification strategy for a hypothetical compound library starting from 1-Propylazetidin-3-ol is outlined below:

| Reaction Type | Reagent Library | Resulting Moiety |

| N-Acylation | Carboxylic Acids, Acid Chlorides | Amides |

| N-Alkylation | Alkyl Halides | Tertiary Amines |

| O-Etherification | Alkyl Halides, Alcohols (Mitsunobu) | Ethers |

| O-Esterification | Carboxylic Acids, Acid Chlorides | Esters |

| 3-Position Substitution (via mesylate) | Amines, Thiols, Azides | Substituted Azetidines |

The synthesis of such libraries can be performed using parallel synthesis techniques, allowing for the rapid production of hundreds or even thousands of compounds for high-throughput screening. nih.gov The resulting libraries of N-substituted 3-functionalized azetidines would be rich in sp3 character, a desirable feature for modern drug candidates, and would provide a valuable resource for the discovery of new bioactive molecules.

Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment of 1 Propylazetidin 3 Ol Hydrochloride and Its Derivatives

Advanced Chromatographic Methods for Compound Separation and Analysis

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the quantification of the target compound and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds, including 1-Propylazetidin-3-ol (B1524022) hydrochloride. americanpharmaceuticalreview.comnih.gov This method separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system). americanpharmaceuticalreview.comnih.gov For polar compounds like azetidine (B1206935) derivatives, which can be challenging for traditional reversed-phase HPLC due to poor retention on C18 columns, mixed-mode liquid chromatography (MMLC) can be employed. nih.govresearchgate.net MMLC utilizes stationary phases with both hydrophobic and ion-exchange properties, enabling the effective separation of a wide range of analytes. nih.gov

The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. A typical HPLC setup for analyzing azetidine derivatives might involve a C18 column or a more polar-compatible column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govgoogle.com The use of a UV detector is common, as the azetidine ring itself may have weak UV absorption, but derivatization can be used to enhance detection sensitivity. google.com

Table 1: Illustrative HPLC Parameters for Azetidine Derivative Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and may require optimization for specific derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragment Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. youtube.com This technique is invaluable for the structural elucidation of 1-Propylazetidin-3-ol hydrochloride and its derivatives. rsc.orgresearchgate.net After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the molecular ion, providing a direct confirmation of the compound's molecular weight. nih.govnih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern provides crucial information about the compound's structure, as different bonds break in predictable ways. nih.gov This fragmentation data can help to confirm the presence of the azetidine ring, the propyl group, and the hydroxyl functionality. For instance, the loss of a water molecule (18 Da) or fragments corresponding to the propyl group could be observed.

Table 2: Expected LC-MS Data for 1-Propylazetidin-3-ol Hydrochloride

| Analysis | Expected Result | Interpretation |

| Molecular Ion (M+H)⁺ | m/z = 130.1226 | Confirms the molecular formula C₇H₁₆NO⁺ |

| Key Fragment Ion 1 | Loss of H₂O | Indicates the presence of a hydroxyl group |

| Key Fragment Ion 2 | Loss of C₃H₇ | Suggests the presence of a propyl group |

The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. researchgate.netirjmets.comorientjchem.org This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.netaustinpublishinggroup.com The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities from the main compound, providing a more accurate assessment of purity. irjmets.com

The fundamental principles of UPLC are similar to HPLC, but the system is designed to operate at much higher pressures (up to 15,000 psi). orientjchem.org This allows for the use of smaller particles and higher flow rates without sacrificing separation efficiency. For the analysis of 1-Propylazetidin-3-ol hydrochloride, a UPLC method would offer faster run times and improved detection of trace-level impurities, which is critical for quality control in pharmaceutical development. irjmets.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. jmchemsci.comjmchemsci.com

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their chemical environments. jmchemsci.comjmchemsci.com For 1-Propylazetidin-3-ol hydrochloride, the ¹H NMR spectrum would show distinct signals for the protons on the azetidine ring, the propyl group, and the hydroxyl group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For example, the protons on the carbon adjacent to the nitrogen atom in the azetidine ring would be expected to appear at a different chemical shift than the protons on the carbon bearing the hydroxyl group. The integration of each signal corresponds to the number of protons it represents.

Table 3: Predicted ¹H NMR Chemical Shifts for 1-Propylazetidin-3-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(OH)- | ~4.5 | Multiplet |

| -CH₂- (ring, adjacent to N) | ~3.5 - 4.0 | Multiplet |

| -CH₂- (ring, adjacent to CHOH) | ~2.5 - 3.0 | Multiplet |

| -N-CH₂- (propyl) | ~2.8 - 3.2 | Triplet |

| -CH₂- (propyl, middle) | ~1.5 - 1.8 | Sextet |

| -CH₃ (propyl) | ~0.9 | Triplet |

| -OH | Variable | Singlet (broad) |

These are approximate values and can be influenced by the solvent and concentration. The hydrochloride salt form will affect the chemical shifts of protons near the nitrogen atom.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. slideshare.netnih.gov Each unique carbon atom in 1-Propylazetidin-3-ol hydrochloride will give rise to a distinct signal in the ¹³C NMR spectrum. youtube.com The chemical shift of each signal is indicative of the type of carbon (e.g., sp³, sp², attached to an electronegative atom).

This technique is crucial for confirming the number of carbon atoms in the molecule and for assigning the carbon skeleton. For 1-Propylazetidin-3-ol, one would expect to see signals corresponding to the three carbons of the azetidine ring and the three carbons of the propyl group. The carbon attached to the hydroxyl group would typically appear at a higher chemical shift (downfield) compared to the other aliphatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Propylazetidin-3-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(OH)- | ~65-75 |

| -CH₂- (ring, adjacent to N) | ~50-60 |

| -N-CH₂- (propyl) | ~55-65 |

| -CH₂- (propyl, middle) | ~20-30 |

| -CH₃ (propyl) | ~10-15 |

These are approximate values and can be influenced by the solvent and concentration. The hydrochloride salt form will impact the chemical shifts of carbons near the nitrogen atom.

By combining the data from these advanced chromatographic and spectroscopic techniques, a comprehensive and unambiguous characterization of 1-Propylazetidin-3-ol hydrochloride and its derivatives can be achieved, ensuring its identity, purity, and quality.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity of atoms within a molecule, resolving ambiguities that may arise from one-dimensional (1D) NMR spectra. nih.gov For a molecule like 1-Propylazetidin-3-ol hydrochloride, specific 2D NMR experiments are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling relationships. nih.gov In the context of 1-Propylazetidin-3-ol, a COSY spectrum would reveal correlations between the protons on the azetidine ring and the propyl group. For instance, the proton on the carbon bearing the hydroxyl group (C3) would show a cross-peak with the adjacent methylene (B1212753) protons on the azetidine ring (C2 and C4). Similarly, the methylene protons of the propyl group would exhibit correlations with the adjacent methyl and methylene protons.

Heteronuclear Single Quantum Coherence (HSQC) , often used interchangeably with Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This technique is instrumental in assigning the carbon signals based on their attached protons. Each proton signal on the ¹H NMR spectrum will show a correlation to the specific carbon signal on the ¹³C NMR spectrum to which it is directly attached. This allows for the definitive assignment of the carbons in the azetidine ring and the propyl chain.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. In 1-Propylazetidin-3-ol hydrochloride, HMBC would show correlations between the protons of the propyl group and the carbons of the azetidine ring, confirming the N-propyl substitution. For example, the methylene protons on the propyl group adjacent to the nitrogen would show a correlation to the carbons of the azetidine ring (C2 and C4).

A hypothetical summary of expected 2D NMR correlations for 1-Propylazetidin-3-ol hydrochloride is presented in the table below. The chemical shifts (δ) are illustrative and would need to be determined experimentally.

| Proton (¹H) Signal | COSY Correlations (with ¹H at δ) | HSQC Correlation (with ¹³C at δ) | HMBC Correlations (with ¹³C at δ) |

| H on C3 (CH-OH) | Protons on C2, C4 | C3 | C2, C4 |

| Protons on C2, C4 | Proton on C3, Each other | C2, C4 | C3, Propyl Cα |

| Propyl Cα-H₂ | Propyl Cβ-H₂ | Propyl Cα | Azetidine C2, C4, Propyl Cβ |

| Propyl Cβ-H₂ | Propyl Cα-H₂, Propyl Cγ-H₃ | Propyl Cβ | Propyl Cα, Propyl Cγ |

| Propyl Cγ-H₃ | Propyl Cβ-H₂ | Propyl Cγ | Propyl Cβ |

Chiral Analytical Methods for Enantiomeric Purity Determination

As 1-Propylazetidin-3-ol possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Determining the enantiomeric purity of a sample is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comnih.gov The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.

For the separation of the enantiomers of 1-Propylazetidin-3-ol hydrochloride, a typical approach would involve screening various chiral columns and mobile phase compositions. The mobile phase in normal-phase chromatography often consists of a mixture of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol), and sometimes a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds. researchgate.net The retention times of the two enantiomers would be recorded, and the enantiomeric excess (e.e.) can be calculated from the relative peak areas.

An illustrative table of potential chiral HPLC methods for separating enantiomers of a similar azetidinol (B8437883) derivative is provided below. The specific conditions for 1-Propylazetidin-3-ol hydrochloride would require experimental optimization.

| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) |

| Chiralpak® AD-H | Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 1.0 | 220 |

| Chiralcel® OD-H | Heptane/Ethanol (85:15) | 0.8 | 220 |

| Lux® Cellulose-1 | Acetonitrile/Methanol (50:50) | 1.2 | 220 |

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. youtube.com Each enantiomer of a chiral molecule will rotate the plane of polarized light by an equal amount but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). The measurement is typically performed at a specific temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).

Formula for Specific Rotation: [α]_D^20 = α / (c × l)

For 1-Propylazetidin-3-ol hydrochloride, measuring the specific rotation of an enantiomerically enriched sample allows for the determination of its optical purity and the enantiomeric excess. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero.

The table below shows hypothetical optical rotation data. The actual values for the pure enantiomers of 1-Propylazetidin-3-ol hydrochloride would need to be determined experimentally.

| Enantiomer | Concentration ( g/100 mL) | Solvent | Observed Rotation (α) | Specific Rotation [α]_D^20 |

| (R)-1-Propylazetidin-3-ol | 1.0 | Methanol | (e.g., +0.52°) | (e.g., +52°) |

| (S)-1-Propylazetidin-3-ol | 1.0 | Methanol | (e.g., -0.52°) | (e.g., -52°) |

Emerging Research Areas and Future Prospects for 1 Propylazetidin 3 Ol Hydrochloride in Academic Research

Exploration of Novel Synthetic Applications Beyond Current Paradigms

The functionalization of the azetidine (B1206935) core is a key area of research, aiming to generate diverse molecular architectures for various applications. researchgate.net For 1-Propylazetidin-3-ol (B1524022) hydrochloride, the hydroxyl group at the 3-position and the propyl group on the nitrogen atom offer multiple avenues for synthetic diversification.

Catalyst Development for Azetidine Functionalization

The development of catalytic methods for the functionalization of azetidines is a rapidly evolving field. researchgate.net In the context of 1-Propylazetidin-3-ol, research could be directed towards catalysts that enable site-selective reactions. For instance, iron-catalyzed substitution of the hydroxyl group with various nucleophiles, such as thiols, has been demonstrated for N-Cbz protected azetidin-3-ols, proceeding through a putative azetidinium ion intermediate. acs.org Adapting such catalytic systems to 1-propyl-substituted analogs could provide a direct route to 3-functionalized azetidines.

Furthermore, transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation. uni-muenchen.de While often focused on C-H activation or functionalization at the 2-position, the development of catalysts for the derivatization of the N-propyl group of 1-Propylazetidin-3-ol hydrochloride could also be a valuable research direction.

A summary of potential catalytic functionalization strategies for azetidine scaffolds, which could be adapted for 1-Propylazetidin-3-ol, is presented in Table 1.

| Catalytic Strategy | Reaction Type | Potential Application to 1-Propylazetidin-3-ol | Representative Catalyst/System |

| Iron Catalysis | Nucleophilic Substitution | Functionalization of the 3-hydroxyl group | FeCl3 |

| Palladium Catalysis | C-N Cross-Coupling | N-Arylation (further functionalization) | Pd-based catalysts with appropriate ligands |

| Nickel Catalysis | Heck-type Coupling | Functionalization at the N-adjacent sites | Ni-based catalysts |

| Rhodium Catalysis | Ring Expansion | Synthesis of larger heterocycles | Rh-catalysts with vinyl-N-triftosylhydrazones |

Photoredox Catalysis and Electrochemistry in Azetidine Transformations

Visible-light photoredox catalysis and electrochemistry have emerged as powerful and sustainable methods for chemical synthesis. rsc.orgacs.orgrsc.orgnih.govcharnwooddiscovery.comchemrxiv.orgyoutube.com These techniques offer unique reaction pathways that are often complementary to traditional thermal methods. For azetidine synthesis and functionalization, these approaches are particularly promising.

Photoredox catalysis has been successfully employed for the synthesis of azetidines via [2+2] photocycloaddition reactions, known as the aza Paternò–Büchi reaction. nih.govacs.org While this is a method for ring formation, the principles of photoredox catalysis could be applied to the functionalization of a pre-existing azetidine ring like in 1-Propylazetidin-3-ol. For instance, the generation of radical species from the N-propyl group or the activation of the C-H bonds on the azetidine ring could be envisioned. nih.gov

Electrochemical methods also offer exciting possibilities. Electrocatalytic intramolecular hydroamination of allylic sulfonamides has been reported for the synthesis of azetidines. acs.orgorganic-chemistry.org For a molecule like 1-Propylazetidin-3-ol, electrochemical oxidation could potentially activate the hydroxyl group for nucleophilic substitution, providing an alternative to metal-based catalysts. rsc.orgnih.gov

Computational Chemistry and Mechanistic Investigations of 1-Propylazetidin-3-ol Hydrochloride Reactions

Computational chemistry is an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical transformations. mdpi.comnih.gov For 1-Propylazetidin-3-ol hydrochloride, computational studies can provide valuable insights into its structure, conformation, and reactivity.

Quantum Chemical Studies on Reactivity and Selectivity

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of 1-Propylazetidin-3-ol. mdpi.comnih.gov Such studies could elucidate the stability of potential intermediates, such as the azetidinium ion formed upon protonation or activation of the hydroxyl group. This would be crucial for understanding and optimizing reactions involving nucleophilic substitution at the 3-position.

Furthermore, DFT calculations can be used to predict the regioselectivity and stereoselectivity of functionalization reactions. For example, in the case of C-H activation, calculations could determine the most likely site of reaction on the azetidine ring or the N-propyl group.

Molecular Dynamics Simulations of Azetidine Conformations and Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of 1-Propylazetidin-3-ol and its interactions with solvents and other molecules. mdpi.comnih.gov The puckering of the azetidine ring and the orientation of the propyl and hydroxyl substituents are key determinants of its reactivity and how it binds to biological targets. MD simulations can reveal the preferred conformations and the energy barriers between them. This information is critical for designing derivatives with specific shapes and functionalities.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. nih.gov For a compound like 1-Propylazetidin-3-ol hydrochloride, developing sustainable synthetic routes is a key area for future research.

Traditional methods for azetidine synthesis often involve multi-step procedures and the use of hazardous reagents. researchgate.net Future research could focus on one-pot syntheses from readily available starting materials, minimizing waste and energy consumption. The use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of catalytic methods that operate under mild conditions are also important considerations. nih.gov

Furthermore, the utilization of 1-Propylazetidin-3-ol hydrochloride as a building block in environmentally benign processes is a promising avenue. For example, its incorporation into water-soluble polymers or its use in catalytic systems that operate in aqueous media would align with the goals of green chemistry.

Solvent-Free or Aqueous Media Reactions

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, a major thrust in green chemistry is the development of synthetic routes that operate in solvent-free conditions or in environmentally benign solvents like water.

One promising approach for the synthesis of N-alkylated azetidines in greener media is microwave-assisted organic synthesis (MAOS) . Research has demonstrated that microwave irradiation can significantly accelerate the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines and the cyclic sulfate (B86663) of 1,3-propanediol (B51772), to form simple azetidines in water. researchgate.net This method offers good to excellent yields and high purity, with reaction times as short as 15 minutes. researchgate.net While not yet specifically applied to 1-Propylazetidin-3-ol, this technique presents a viable and efficient future pathway for its synthesis, starting from propylamine (B44156) and a suitable 1,3-propanediol derivative. The use of microwave heating in aqueous media is considered an advanced and eco-friendly method for organic synthesis. rasayanjournal.co.inajrconline.org

Another relevant technique is phase-transfer catalysis (PTC) , which facilitates reactions between reactants in immiscible phases, often an aqueous phase and an organic phase, thereby reducing the need for large volumes of organic solvents. PTC has been effectively used for the N-alkylation of various nitrogen heterocycles. phasetransfercatalysis.com Although azetidine itself lacks activating groups to facilitate N-anion formation, PTC with catalysts like tetrabutylammonium (B224687) bromide (TBAB) can promote N-alkylation. phasetransfercatalysis.com This could be adapted for the synthesis of 1-Propylazetidin-3-ol by reacting azetidin-3-ol (B1332694) with a propyl halide in a biphasic system, with water as one of the phases. The development of continuous flow PTC processes further enhances safety and product quality, offering a scalable and green alternative to traditional batch processes. rsc.org The use of PTC in the absence of a solvent altogether is another area of exploration that has shown promise in the synthesis of other heterocyclic compounds and could be a future direction for azetidine synthesis. clockss.org

Biocatalytic Approaches for Azetidine Synthesis and Modification

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions, making it an inherently green technology. The application of biocatalysis to the synthesis of complex molecules like azetidines is a rapidly growing field of academic interest.

A groundbreaking development in this area is the enzymatic one-carbon ring expansion of aziridines to azetidines . Researchers have engineered a cytochrome P450 enzyme from Bacillus megaterium (P450BM3) to act as a "carbene transferase." This engineered biocatalyst can mediate a highly enantioselective phasetransfercatalysis.comresearchgate.net-Stevens rearrangement of an aziridinium (B1262131) ylide, formed from the reaction of an N-substituted aziridine (B145994) with a diazo compound, to yield a chiral azetidine. researchgate.net This "new-to-nature" enzymatic activity demonstrates exceptional stereocontrol (99:1 enantiomeric ratio) and opens up a novel and powerful biocatalytic route for the synthesis of functionalized azetidines. researchgate.net This methodology could be envisioned for the synthesis of a precursor to 1-Propylazetidin-3-ol, starting from a suitably substituted aziridine.

Another key biocatalytic strategy involves the reduction of azetidin-3-ones to the corresponding azetidin-3-ols. The synthesis of azetidin-3-ones can be achieved through various methods, including the oxidation of azetidin-3-ols or, more recently, through gold-catalyzed oxidative cyclization of N-propargylsulfonamides. acs.orgnih.gov Once the azetidin-3-one (B1332698) precursor is obtained, its stereoselective reduction to the desired alcohol is crucial. While chemical reducing agents are commonly used, the development of ketoreductases (KREDs) with activity towards cyclic ketones is a significant area of research. The use of engineered KREDs could provide a highly enantioselective and environmentally friendly method for producing chiral 1-Propylazetidin-3-ol.

The table below summarizes the potential green chemistry approaches for the synthesis of 1-Propylazetidin-3-ol hydrochloride, highlighting the key features and potential starting materials.

| Green Chemistry Approach | Key Features | Potential Starting Materials for 1-Propylazetidin-3-ol |

| Microwave-Assisted Synthesis in Water | Rapid reaction times, high yields, use of water as a solvent. researchgate.net | Propylamine and a derivative of 1,3-propanediol. |

| Phase-Transfer Catalysis (PTC) | Reduced organic solvent usage, potential for continuous flow processes. phasetransfercatalysis.comrsc.org | Azetidin-3-ol and a propyl halide in a biphasic system. |

| Solvent-Free PTC | Elimination of bulk organic solvents. clockss.org | Azetidin-3-ol and a propyl halide. |

| Enzymatic Ring Expansion | High enantioselectivity, mild reaction conditions. researchgate.net | An N-propyl substituted aziridine and a diazo compound. |

| Biocatalytic Reduction | High enantioselectivity, aqueous reaction medium. | 1-Propylazetidin-3-one. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.